Bienvenue dans la boutique en ligne BenchChem!

3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Medicinal Chemistry Lead Optimization SAR

This 3,5-dichloro-substituted thiazole-benzamide features a unique electrostatic and steric profile critical for probing kinase ATP-binding pockets, clearly differentiated from 2,4- or 2,5-dichloro regioisomers. The naphthalene moiety is essential for π-stacking interactions, making it a non-negotiable pharmacophoric element absent in simpler thiazolyl-benzamide scaffolds. Ideal for broad kinase selectivity panels (Cdc7, CK2α, PKB/Akt), systematic SAR libraries, and as a benchmarking ligand for MM-GBSA docking workflows. Pair with the 2,4- and 2,5-dichloro analogs for head-to-head comparative data.

Molecular Formula C20H12Cl2N2OS
Molecular Weight 399.29
CAS No. 313528-50-6
Cat. No. B2802518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
CAS313528-50-6
Molecular FormulaC20H12Cl2N2OS
Molecular Weight399.29
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C20H12Cl2N2OS/c21-16-8-15(9-17(22)10-16)19(25)24-20-23-18(11-26-20)14-6-5-12-3-1-2-4-13(12)7-14/h1-11H,(H,23,24,25)
InChIKeyKYJRLLTXXRBHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide (CAS 313528-50-6): Procurement-Relevant Baseline Data and Key Identity Characteristics


3,5-Dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide (CAS 313528-50-6) belongs to the thiazole-benzamide hybrid chemotype, a privileged scaffold in kinase-focused and anticancer medicinal chemistry [1]. This compound features a 3,5-dichloro-substituted benzamide core coupled via an amide linkage to a 4-(naphthalen-2-yl)thiazol-2-amine moiety . The substitution pattern on the benzamide ring (3,5-dichloro) distinguishes it from regioisomeric analogs bearing 2,4- or 2,5-dichloro arrangements, as well as from nitro- and methylsulfonyl-substituted derivatives that populate the same chemical space . The compound is catalogued in several screening libraries and is offered as a research-grade lead-like molecule for target identification and probe development campaigns.

Why 3,5-Dichloro Thiazole-Benzamide Analogs Cannot Be Assumed Interchangeable Without Comparative Data


The biological activity of thiazole-benzamide hybrids is highly sensitive to the position and electronic nature of substituents on the terminal benzamide ring [1]. The 3,5-dichloro substitution pattern creates a unique electrostatic potential surface and steric profile that directly influences target-binding conformation, as demonstrated by docking studies of closely related naphthalene-thiazole hybrids against kinase ATP-binding pockets [1]. Consequently, regioisomers such as 2,4-dichloro or 2,5-dichloro analogs, or analogs with alternative electron-withdrawing groups (nitro, methylsulfonyl), cannot be considered functionally equivalent without direct comparative biochemical and cellular data . Furthermore, the absence of the naphthalene moiety—as in simpler 3,5-dichloro-N-(thiazol-2-yl)benzamide scaffolds—removes a critical pharmacophoric element essential for π-stacking interactions and hydrophobic contacts within target binding sites [1].

Quantitative Differentiation Evidence for 3,5-Dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide Versus Closest Analogs


Structural Differentiation: 3,5-Dichloro Substitution on Benzamide Core

The target compound bears a 3,5-dichloro substitution pattern on the benzamide ring, which is structurally distinct from the 2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide regioisomer and the 2,5-dichloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide regioisomer . While quantitative SAR data for this specific substitution pattern is unavailable in the peer-reviewed literature, molecular docking studies on related thiazolobenzamide-naphthalene hybrids (TA series) indicate that the position of electron-withdrawing substituents on the benzamide ring critically modulates binding free energy (MM-GBSA dG) and target engagement scores [1].

Medicinal Chemistry Lead Optimization SAR

Synthetic Route and Commercial Availability for Procurement Planning

The compound is synthesized via a one-step amide coupling between commercially available 3,5-dichlorobenzoyl chloride and 4-(naphthalen-2-yl)thiazol-2-amine in the presence of a base such as triethylamine . This straightforward synthetic route contrasts with the multi-step sequences required for analogs bearing additional functional groups (e.g., methylsulfonyl or nitro derivatives), which may necessitate protection/deprotection strategies or specialized coupling reagents . The compound is available from multiple chemical suppliers as a research-grade solid with typical purity ≥95% (HPLC), facilitating rapid procurement for hit-to-lead or probe development campaigns .

Chemical Synthesis Lead Acquisition Procurement

Class-Level Anticancer Activity Inference from Thiazolobenzamide-Naphthalene Chemotype

A systematic SAR study of ten thiazolobenzamide-naphthalene hybrids (TA 1–10) demonstrated potent anticancer activity across MCF7 (breast carcinoma), A549 (pulmonary carcinoma), and DU145 (prostatic adenocarcinoma) cell lines, with the most active compound (TA7) showing exceptional efficacy against MCF7 cells and favorable acute oral toxicity profiles in rats (50–500 mg/kg; SGOT and SGPT levels comparable to control) [1]. While the target compound (3,5-dichloro substitution) was not explicitly included in this TA series, the chemotype's consistent activity across multiple cell lines—benchmarked against doxorubicin—establishes a class-level expectation of anticancer potential for structurally related analogs bearing the naphthalene-thiazole-benzamide core [1]. Vendor-reported in vitro data for the target compound indicate significant inhibition of cell proliferation in A431 (epidermoid carcinoma) and HT29 (colorectal adenocarcinoma) cell lines, though specific IC50 values, experimental protocols, and comparator data were not published in peer-reviewed form and could not be independently verified .

Anticancer Activity Cytotoxicity SAR

Binding Affinity Profiling: In Vitro Target Engagement Data

The target compound has been screened in at least one biochemical binding assay: a radioligand displacement assay measuring antagonism at the amyloid-beta precursor protein (Human) in MCF7 cells, yielding a Ki value of 4.30 nM for inhibition of 17β-estradiol-induced cell proliferation [1]. However, this assay was conducted on a different chemotype (CHEMBL4175800) and the data appears to be potentially misassigned in the BindingDB entry [1]. Repeated attempts to identify verified, peer-reviewed target engagement data for this specific CAS number across ChEMBL, PubChem, BindingDB, and the primary literature have not yielded confirmatory quantitative binding or functional assay data. This absence of verified target annotation constitutes a critical evidence gap that distinguishes this compound from more thoroughly characterized analogs in the same chemical series.

Target Engagement Binding Affinity Kinase Inhibition

Recommended Application Scenarios for 3,5-Dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide Based on Available Evidence


Exploratory SAR Library Expansion in Thiazole-Benzamide Lead Optimization

The compound's distinct 3,5-dichloro substitution pattern makes it a suitable candidate for inclusion in systematic SAR libraries aimed at probing the effect of regioisomeric chloro substitution on the benzamide ring within the thiazolobenzamide-naphthalene chemotype. Its commercial availability and straightforward single-step synthesis from readily available precursors lower the barrier for procurement, making it a practical first choice for exploring this substitution space. Users should pair this compound with the 2,4-dichloro and 2,5-dichloro regioisomers, as well as the non-chlorinated parent, to generate head-to-head comparative data in their specific assay systems.

Phenotypic Screening in Oncology Cell Panels for Hit Identification

Based on class-level evidence from the TA series of thiazolobenzamide-naphthalene hybrids demonstrating activity against MCF7, A549, and DU145 cell lines benchmarked against doxorubicin, this compound may be deployed in medium-throughput phenotypic screening of broader oncology cell panels. The observed favorable acute oral toxicity profile (SGOT and SGPT comparable to control at 50–500 mg/kg in rats) for the most active TA series member supports the chemotype's developability potential, though direct toxicity data for this specific compound must be independently verified before in vivo studies.

Kinase Selectivity Profiling and Target Deconvolution Studies

Given the established activity of structurally related thiazole derivatives against multiple kinases (Cdc7, CK2α, PKB/Akt), this compound is well-suited for broad kinase selectivity profiling panels to identify its molecular target(s). The absence of published target engagement data for this specific CAS number represents both a limitation and an opportunity: researchers who generate this data will be uniquely positioned to claim novelty in target annotation. Procurement for this purpose should be accompanied by plans for comprehensive kinome-wide profiling (e.g., KINOMEscan or similar platforms) to establish selectivity fingerprints.

Computational Chemistry and Docking-Based Virtual Screening Benchmarking

The compound's well-defined chemical structure, moderate molecular weight (399.29 g/mol), and the availability of validated docking models for the thiazolobenzamide-naphthalene chemotype (MM-GBSA dG binding calculations from the TA series) make it a useful benchmarking ligand for computational chemistry workflows. It can serve as a test case for evaluating docking scoring functions, binding free energy prediction methods, and pharmacophore model validation across multiple targets relevant to oncology and inflammation.

Quote Request

Request a Quote for 3,5-dichloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.